

Ibrexafungerp mycological eradication rates in clinical studies

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Compound Focus: Ibrexafungerp

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Mycological Eradication Rates in VVC Clinical Trials

Antifungal Agent	Mycological Eradication Rate	Study / Reference	Notes
Ibrexafungerp	49.5% - 59.6%	Systematic Review & Meta-Analysis (4 RCTs) [1]	Pooled result from multiple studies.
Ibrexafungerp	57.1%	VANISH 303 Trial (Day 10) [2] [1]	Statistically significant vs. placebo (29.1%) [2].
Ibrexafungerp	65.3%	VANISH 306 Trial (Day 10) [2]	Statistically significant vs. placebo (35.2%) [2].
Fluconazole	60.8%	Phase 2 Randomized Study [2]	Single 150 mg dose; compared to various ibrexafungerp regimens.
Placebo	29.1% - 35.2%	VANISH 303 & 306 Trials [2]	Baseline for efficacy comparison in pivotal trials.

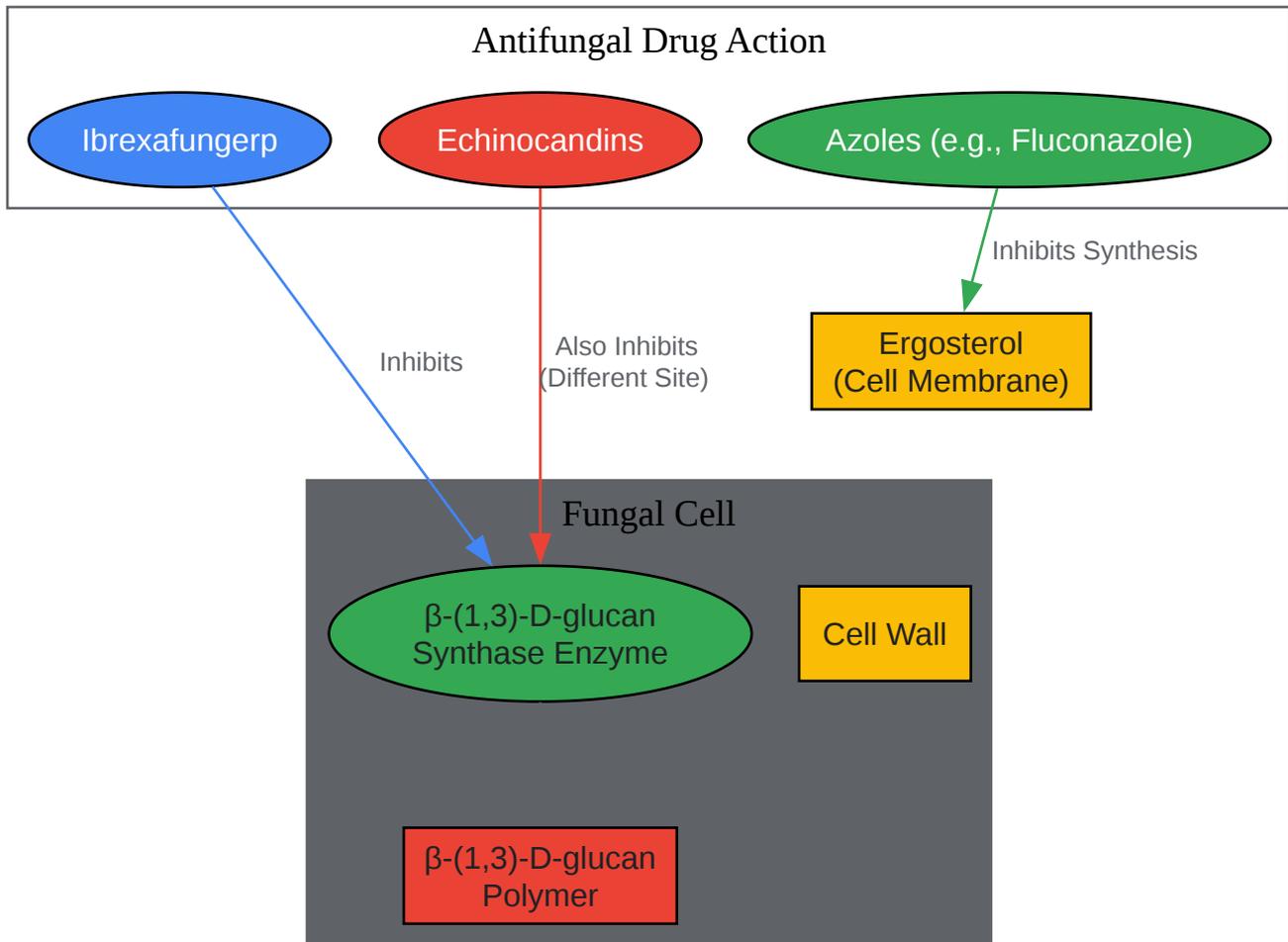
Key Clinical Trial Protocols

The efficacy data in the table above is primarily derived from two pivotal Phase 3 randomized, double-blind, placebo-controlled trials. Here are the key methodological details:

- **VANISH 303 (NCT03734991) & VANISH 306 (NCT03253094)**: These were global, multicenter studies designed to evaluate the efficacy and safety of oral **ibrexafungerp** for the treatment of acute VVC [2] [1].
 - **Intervention: Ibrexafungerp** (300 mg orally, twice daily for one day) versus a matching placebo.
 - **Primary Endpoints**: The studies assessed both **clinical cure** (complete resolution of signs and symptoms) and **mycological eradication** (negative fungal culture for *Candida* species) at a follow-up time point, typically Day 10 [2] [1].
 - **Mycological Assessment**: Mycological eradication was determined via potassium hydroxide (KOH) microscopy and fungal culture from vaginal swabs [2].

Ibrexafungerp's Unique Mechanism of Action

Ibrexafungerp is a first-in-class triterpenoid antifungal. Its distinct mechanism is a key differentiator from other drug classes, as illustrated below.



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The diagram shows that **ibrexafungerp** inhibits the fungal enzyme **β -(1,3)-D-glucan synthase**, which is crucial for synthesizing β -(1,3)-D-glucan, an essential polymer in the fungal cell wall [2]. This leads to cell wall disruption and fungal death.

- **Key Differentiator:** While echinocandins also target this enzyme, they bind to the catalytic subunit (Fks1p). **ibrexafungerp** binds to a different part of the enzyme complex, the regulatory subunit (Rho1p) [2]. This unique binding site is significant because it means **ibrexafungerp is a fungicidal oral agent** with potential activity against some strains resistant to other drug classes [2] [1].

Interpretation for Research and Development

- **Positioning:** The clinical data supports **ibrexafungerp** as an effective oral treatment for VVC, with mycological eradication rates that are statistically superior to placebo and comparable to fluconazole

[2] [1].

- **Clinical Context:** Real-world evidence suggests that since its approval, **ibrexafungerp** is often used as a subsequent-line treatment for patients who have previously received other antifungals like fluconazole, indicating a role in managing more difficult-to-treat or recurrent cases [3].
- **Research Gaps:** The available comparative data in the public domain for VVC is largely versus placebo or fluconazole. There is a lack of direct head-to-head clinical trial data comparing its mycological eradication rates against echinocandins for invasive infections, which is an area of ongoing research [2].

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